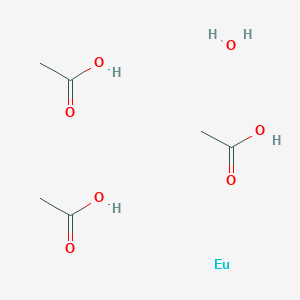
acetic acid;europium;hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;europium;hydrate, commonly known as europium(III) acetate hydrate, is an inorganic salt composed of europium and acetic acid. The chemical formula for this compound is Eu(CH₃COO)₃·xH₂O, where x represents the number of water molecules associated with the compound. Europium in this compound exhibits a +3 oxidation state. This compound can exist in various hydrated forms, including sesquihydrate and tetrahydrate .
準備方法
Synthetic Routes and Reaction Conditions
Europium(III) acetate hydrate can be synthesized through the reaction of europium oxide (Eu₂O₃) with acetic acid (CH₃COOH) under heating. The reaction is as follows: [ \text{Eu}_2\text{O}_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} ] Alternatively, europium metal can directly react with acetic acid to form europium(III) acetate: [ 2 \text{Eu} + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Eu}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2 ]
Industrial Production Methods
Industrial production of europium(III) acetate hydrate typically involves the controlled reaction of europium oxide with acetic acid, followed by crystallization and purification processes to obtain the desired hydrated form .
化学反応の分析
Types of Reactions
Europium(III) acetate hydrate undergoes various chemical reactions, including:
Decomposition: Upon heating, europium(III) acetate hydrate decomposes in multiple stages to form europium oxide (Eu₂O₃).
Reduction: Europium(III) acetate can be reduced electrochemically in an acidic medium to form divalent europium compounds.
Common Reagents and Conditions
Acidic Medium: Acetic acid is commonly used to maintain an acidic environment during reactions.
Electrochemical Reduction: Electrochemical reduction in the presence of acetic acid can yield divalent europium compounds.
Major Products
Europium Oxide: The final product of thermal decomposition.
Divalent Europium Compounds: Formed through electrochemical reduction.
科学的研究の応用
Europium(III) acetate hydrate has diverse applications in scientific research, including:
Optoelectronics: Used in the synthesis of europium complexes for optoelectronic devices due to its luminescent properties.
Biological Probes: Utilized as a fluorescent probe in biological imaging and assays.
Catalysis: Acts as a catalyst in various chemical reactions.
Material Science: Employed in the development of advanced materials with specific optical and electronic properties.
作用機序
The mechanism of action of europium(III) acetate hydrate involves the interaction of europium ions with target molecules. Europium ions can transfer energy to organic ligands through the “antenna effect,” leading to luminescence. This property is exploited in optoelectronic devices and biological probes .
類似化合物との比較
Similar Compounds
Samarium(III) Acetate: Similar in structure and properties but contains samarium instead of europium.
Gadolinium(III) Acetate: Another lanthanide acetate with gadolinium as the central metal ion.
Europium(II) Acetate: Contains europium in the +2 oxidation state, exhibiting different chemical behavior.
Uniqueness
Europium(III) acetate hydrate is unique due to its strong luminescent properties, making it highly valuable in optoelectronics and biological applications. Its ability to form stable complexes with various ligands further enhances its versatility .
特性
分子式 |
C6H14EuO7 |
|---|---|
分子量 |
350.14 g/mol |
IUPAC名 |
acetic acid;europium;hydrate |
InChI |
InChI=1S/3C2H4O2.Eu.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChIキー |
RWVNKGWAXJFQSB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Eu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



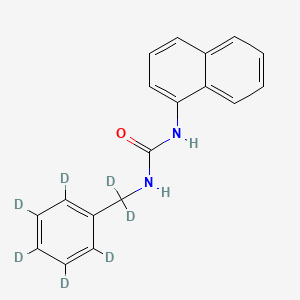

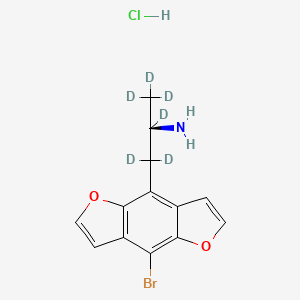
![2-[(2-Iodo-3-methylphenyl)formamido]propanoic acid](/img/structure/B12429532.png)
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)
![6-[[(4S,6aR,6bS,8aR,14bR)-9-[3,5-dihydroxy-4-(3,4,5-triacetyloxyoxan-2-yl)oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B12429567.png)

![4-[(E)-1-(4-hydroxyphenyl)-1-[4-[2-(trideuteriomethylamino)ethoxy]phenyl]but-1-en-2-yl]phenol](/img/structure/B12429587.png)
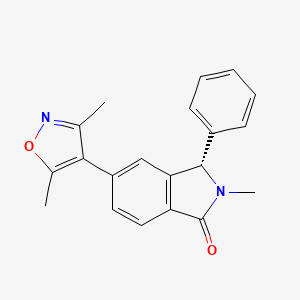
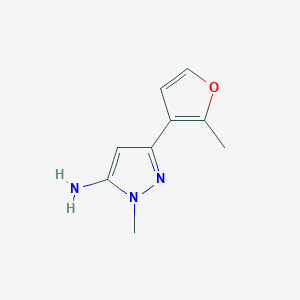
![[(9S)-2-hydroxy-5,5,9-trimethyl-14-methylidene-10,15-dioxo-8-tricyclo[11.2.1.04,9]hexadec-1(16)-enyl] acetate](/img/structure/B12429616.png)
